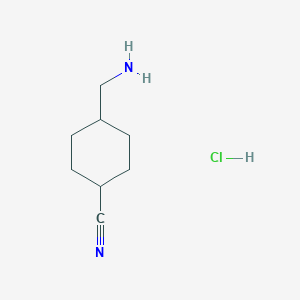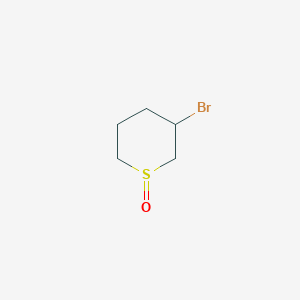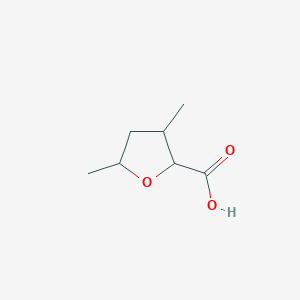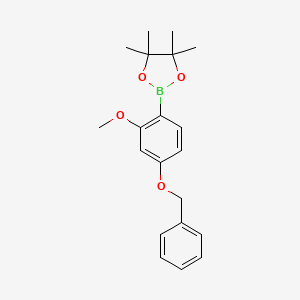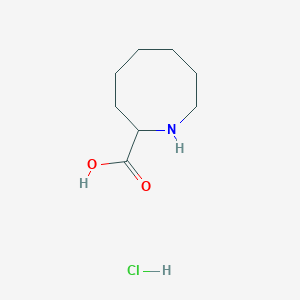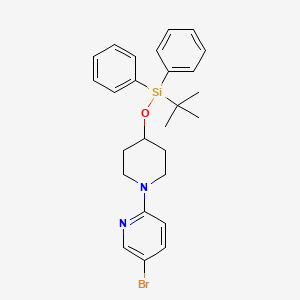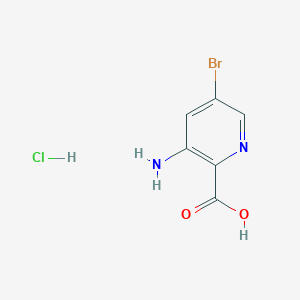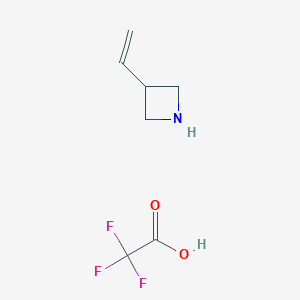
4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine
Descripción general
Descripción
“4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine” is a chemical compound with the molecular formula C10H10BrF2NO3S and a molecular weight of 342.16 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine” consists of a morpholine ring sulfonylated at the 4-position with a 2-bromo-4,5-difluorophenyl group .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- Innovative Reaction Pathways : Research by Luo et al. (2015) highlighted an unexpected reaction involving 2-alkynylaryldiazonium tetrafluoroborate and sulfur dioxide, facilitated by morpholine derivatives. This reaction, catalyzed by copper(i) bromide, results in the formation of benzo[b]thiophene 1,1-dioxides, showcasing the compound's role in novel synthetic pathways (Luo et al., 2015).
Biological Applications
- Antimicrobial Activities : Oliveira et al. (2015) explored the antimicrobial potential of 4-(Phenylsulfonyl) morpholine derivatives against various pathogens, including Staphylococcus aureus and Escherichia coli. Their findings suggest these compounds can significantly modulate antibiotic activity, highlighting their potential in addressing multidrug resistance (Oliveira et al., 2015).
Advanced Materials and Applications
- Electrochemical Applications : Morandi et al. (2015) introduced novel morpholinium-functionalized anion-exchange blend membranes, emphasizing the compound's utility in creating more stable and efficient polymer electrolytes for use in alkaline fuel cells. This study underscores the compound's relevance in enhancing the performance and stability of electrochemical devices (Morandi et al., 2015).
Organic Synthesis Techniques
- Swern Oxidation Enhancements : Ye et al. (2016) developed a sulfoxide derivative that, when combined with bis(trichloromethyl)carbonate, significantly improved the efficiency of Swern oxidation under mild conditions. This advancement in organic synthesis techniques demonstrates the compound's role in facilitating more efficient and less harsh chemical transformations (Ye et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
4-(2-bromo-4,5-difluorophenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO3S/c11-7-5-8(12)9(13)6-10(7)18(15,16)14-1-3-17-4-2-14/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXZCJMKTSRECR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



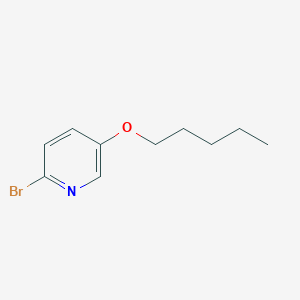
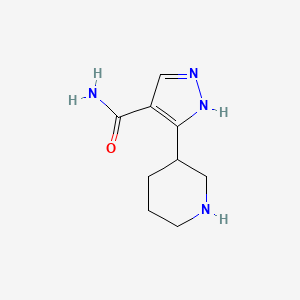
![1-[2-(acetyloxy)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1529004.png)
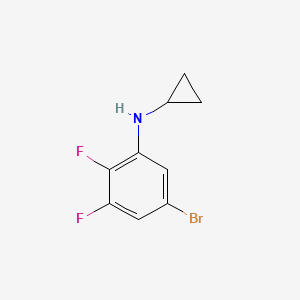
![[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine](/img/structure/B1529010.png)
![2-[4-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1529011.png)
